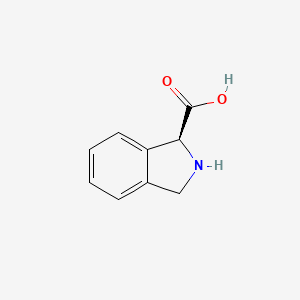

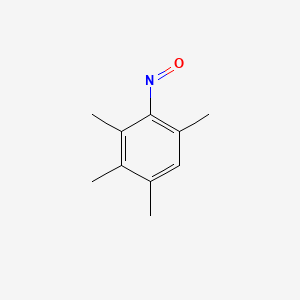

4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide

Vue d'ensemble

Description

“4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide” is a member of the class of aromatic amides . It is obtained by the formal condensation of the carboxy group of 4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxylic acid .

Synthesis Analysis

The synthesis of compounds similar to “4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide” involves various chemical reactions . For instance, the synthesis of a 4-amino-N-[2 (diethylamino) ethyl] benzamide complex involved reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Molecular Structure Analysis

The molecular structure of “4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide” can be analyzed using various spectroscopic methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods can help determine the formation of ion-associate or ion-pair complex .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide” can be determined using various physicochemical methods . These methods can help analyze the ground state electronic characteristics of the compound .Applications De Recherche Scientifique

Molluscicidal Properties : Thiazolo[5,4-d]pyrimidines, which can be derived from compounds structurally related to 4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide, have shown potential as molluscicides, which are substances used to control snails and slugs (El-bayouki & Basyouni, 1988).

Synthesis of Novel Compounds : The compound has been used in the synthesis of new thiazole derivatives, which have diverse chemical activities and potential applications in drug development (Tang Li-jua, 2015).

Antimicrobial and Other Biological Activities : Thiazole derivatives have been synthesized with potential antimicrobial, antilipase, and antiurease activities, indicating their use in the development of new therapeutics (Başoğlu et al., 2013).

Inhibitory Activity in Oncology : Thiazole-4-carboxamide adenine dinucleotide, derived from related compounds, has shown inhibitory activity in oncology, particularly in leukemia models (Gebeyehu et al., 1983).

One-Pot Synthesis Applications : The compound has been used in one-pot synthesis methods for functionalized thiazole derivatives, important in streamlining chemical synthesis processes (Yavari et al., 2009).

Regioselective Synthesis : It has been employed in the regioselective synthesis of thiazoles, useful in creating compounds with specific structural arrangements for targeted biological activities (Singh et al., 2022).

Synthesis of Anticancer Agents : Various derivatives of thiazole-5-carboxamide, which can be synthesized from similar compounds, have shown promising results as potential anticancer agents in cell line studies (Mhaske et al., 2011).

Propriétés

IUPAC Name |

4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-3-5-6(7(9)12)13-8(11-5)10-4-2/h3-4H2,1-2H3,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKRKPPLNQPNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)NCC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10797090 | |

| Record name | 4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10797090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide | |

CAS RN |

600707-15-1 | |

| Record name | 4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10797090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

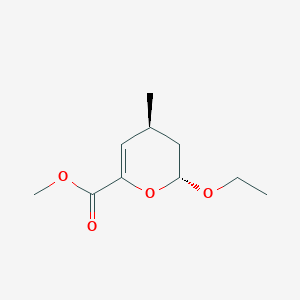

![Ethyl (E,2S,6R,8S)-8-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethylnon-4-enoate](/img/structure/B570229.png)

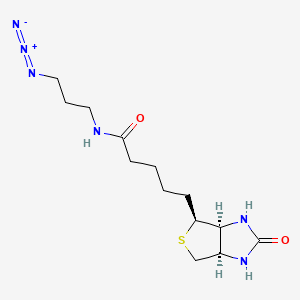

![methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B570233.png)

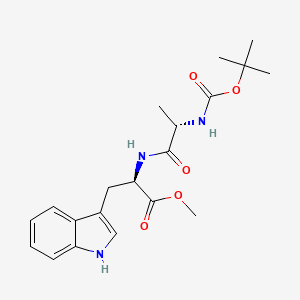

![4-[(S)-2-Methylbutoxy]benzoic acid 4-cyanophenyl ester](/img/structure/B570243.png)